ethyl 4-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a tetrazole ring, a benzoate ester, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The tetrazole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.
Esterification: The final step involves esterification to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to introduce additional functional groups.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-({N-[(4-ETHOXYPHENYL)SULFONYL]-N-(4-METHYLPHENYL)GLYCYL}AMINO)BENZOATE: This compound shares a similar benzoate ester structure but has different substituents on the aromatic rings.
ETHYL 4-{2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDO}BENZOATE: This compound features a similar tetrazole ring but with additional functional groups.
Uniqueness
ETHYL 4-{2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N5O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O3/c1-3-27-19(26)15-8-10-16(11-9-15)20-17(25)12-24-22-18(21-23-24)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,25) |
InChI Key |
IYRWOHGPOWOKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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